molecular formula C20H16BrClO5 B12039189 Isopropyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate

Isopropyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B12039189
M. Wt: 451.7 g/mol
InChI Key: RKKZSWOBOSJTGM-UHFFFAOYSA-N
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Description

Isopropyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound belongs to the benzofuran class, which is known for its diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include bromination, esterification, and benzoylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the bromine or carbonyl groups using reducing agents.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Isopropyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
  • Methyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Uniqueness

Isopropyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific isopropyl ester group, which may confer distinct chemical and biological properties compared to its ethyl and methyl analogs

Properties

Molecular Formula

C20H16BrClO5

Molecular Weight

451.7 g/mol

IUPAC Name

propan-2-yl 6-bromo-5-(4-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H16BrClO5/c1-10(2)25-20(24)18-11(3)26-16-9-15(21)17(8-14(16)18)27-19(23)12-4-6-13(22)7-5-12/h4-10H,1-3H3

InChI Key

RKKZSWOBOSJTGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=C(C=C3)Cl)C(=O)OC(C)C

Origin of Product

United States

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